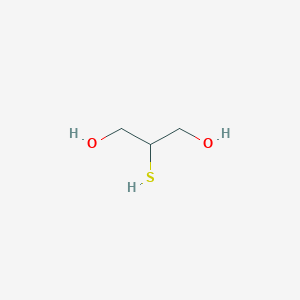
1,3-Propanediol, 2-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-mercapto- is a versatile chemical compound known for its unique properties and wide range of applications. It is also referred to as 3-Mercapto-1,2-propanediol or 1-Thioglycerol. This compound is characterized by its colorless to pale yellow liquid form and a mercaptan-like odor. It is highly soluble in water and alcohol, making it suitable for various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-mercapto- can be synthesized through the reaction of 3-chloro-1,2-propanediol with potassium bisulfide in an ethanolic solution. This method involves heating the solution to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-mercapto- often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound meets the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-mercapto- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It acts as a reducing agent in various biochemical reactions.
Substitution: The thiol group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Reduced forms of target molecules
Substitution: Various substituted thiol compounds
Scientific Research Applications
1,3-Propanediol, 2-mercapto- has a wide range of applications in scientific research:
Biochemistry: Used as a reducing agent and antioxidant in protein chemistry and molecular biology for protein denaturation and renaturation processes.
Pharmaceuticals: Acts as a stabilizer and active pharmaceutical ingredient in certain medical formulations.
Nanotechnology: Facilitates the direct binding and characterization of enzymes onto iron oxide nanoparticles.
Reproductive Biology: Serves as a cryoprotectant in sperm cryopreservation, protecting sperm cells during freezing and thawing processes.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-mercapto- involves its ability to break disulfide bonds, making it a valuable reducing agent. This property is crucial in protein chemistry, where it aids in protein denaturation and renaturation. Additionally, its antioxidant properties protect biological systems from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptoethanol
- 3-Mercaptopropionic acid
- Thioglycolic acid
- Mercaptosuccinic acid
Uniqueness
1,3-Propanediol, 2-mercapto- stands out due to its dual functionality as both a reducing agent and an antioxidant. Its high solubility in water and alcohol, along with its stability under normal conditions, makes it a versatile compound for various applications in biochemistry, pharmaceuticals, and nanotechnology .
Properties
CAS No. |
59129-78-1 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2-sulfanylpropane-1,3-diol |
InChI |
InChI=1S/C3H8O2S/c4-1-3(6)2-5/h3-6H,1-2H2 |
InChI Key |
NBUVVXNTRSKQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


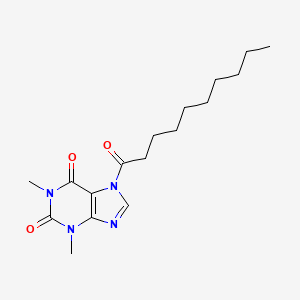
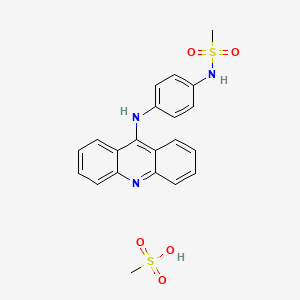


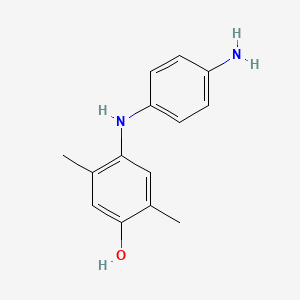
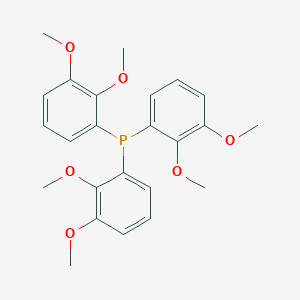
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
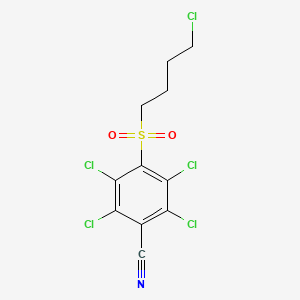
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
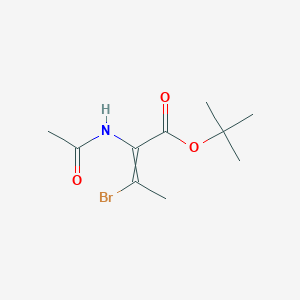
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

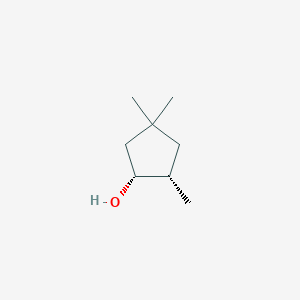
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
